molecular formula C13H13ClSi B085503 Chloro(methyl)diphenylsilane CAS No. 144-79-6

Chloro(methyl)diphenylsilane

Cat. No.: B085503
CAS No.: 144-79-6
M. Wt: 232.78 g/mol
InChI Key: OJZNZOXALZKPEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(methyl)diphenylsilane can be synthesized through the reaction of diphenylmethylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

(C₆H₅)₂SiHCH₃ + Cl₂ → (C₆H₅)₂SiClCH₃ + HCl\text{(C₆H₅)₂SiHCH₃ + Cl₂ → (C₆H₅)₂SiClCH₃ + HCl} (C₆H₅)₂SiHCH₃ + Cl₂ → (C₆H₅)₂SiClCH₃ + HCl

This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture .

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of diphenylmethylsilane in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Chloro(methyl)diphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloro(methyl)diphenylsilane has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis.

    Material Science: The compound is employed in the synthesis of silicon-based materials with unique properties such as conductivity, thermal stability, and optical characteristics.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: Used in the production of agrochemical intermediates and active ingredients

Mechanism of Action

The mechanism of action of chloro(methyl)diphenylsilane involves its reactivity with nucleophiles. The silicon-chlorine bond is highly reactive, allowing the compound to undergo substitution reactions with various nucleophiles. This reactivity is attributed to the partial positive charge on the silicon atom, which makes it susceptible to nucleophilic attack. The resulting products, such as silyl ethers and silylamines, are formed through the replacement of the chlorine atom with the nucleophile .

Comparison with Similar Compounds

Chloro(methyl)diphenylsilane can be compared with other similar organosilicon compounds, such as:

This compound is unique due to its specific combination of phenyl and methyl groups, which impart distinct reactivity and properties compared to other organosilicon compounds .

Properties

IUPAC Name

chloro-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZNZOXALZKPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027116
Record name Chloro(methyl)diphenylsilane
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Molecular Weight

232.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144-79-6
Record name Chloro(methyl)diphenylsilane
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Record name Chloromethyldiphenylsilane
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Record name Methyldiphenylchlorosilane
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Record name Chloro(methyl)diphenylsilane
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Record name Chloro(methyl)diphenylsilane
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Synthesis routes and methods

Procedure details

The ether and phenylCl are fed in a ratio of 4:1 and the magnesium is fed at a rate to sustain the reaction as monitored by the reactor temperature profile, jacket water temperature rise, and agitator motor amps. The MeSiCl3 feed is varied to obtain a coupling ratio between 0.25 and 0.90 moles of PhCl/mole of MeSiCl3 depending on the ratio of Ph2SiMeCl/PhMeSiCl2 desired. Toluene is fed in at a 3:1 ratio to the PhenylCl in ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Chloro(methyl)diphenylsilane in porphyrin synthesis, and how does its structure contribute to its function?

A1: In this research [], this compound acts as a silylating agent. It reacts with the hydroxyl groups of tetrahydroxylphenylporphyrin to form siloxyphenyl porphyrin derivatives. The structure of this compound, with its reactive chlorine atom, enables this reaction. The two phenyl groups and one methyl group attached to the silicon atom introduce steric hindrance and electronic effects, potentially influencing the reactivity and properties of the final porphyrin derivative.

Q2: How does the incorporation of this compound affect the properties of the resulting porphyrin derivatives?

A2: The study [] investigates how the different silyl groups, including the one introduced by this compound, impact the solubility and spectroscopic properties of the porphyrin derivatives. The authors observed changes in the UV-Vis and fluorescence spectra depending on the specific silyl group and the central metal ion in the porphyrin ring. While the exact impact of this compound is not explicitly discussed, this highlights its potential to modify the photophysical properties of porphyrins, which are crucial for applications like photodynamic therapy and solar cells.

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